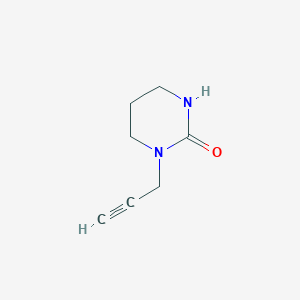

1-(Prop-2-yn-1-yl)-1,3-diazinan-2-one

Description

1-(Prop-2-yn-1-yl)-1,3-diazinan-2-one is a six-membered heterocyclic compound containing two nitrogen atoms in the 1,3-positions and a ketone group at position 2. The propargyl (prop-2-yn-1-yl) substituent at position 1 introduces alkyne functionality, enabling participation in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) . This compound is structurally related to ionic liquid hydrolysis products, such as A-mTBD-1 (1-[3-(acetamido)propyl]-1,3-diazinan-2-one), and is part of a broader family of 1,3-diazinan-2-one derivatives with applications in pharmaceuticals and materials science .

Properties

Molecular Formula |

C7H10N2O |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

1-prop-2-ynyl-1,3-diazinan-2-one |

InChI |

InChI=1S/C7H10N2O/c1-2-5-9-6-3-4-8-7(9)10/h1H,3-6H2,(H,8,10) |

InChI Key |

GEKQOEQTSMDIKA-UHFFFAOYSA-N |

Canonical SMILES |

C#CCN1CCCNC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Prop-2-yn-1-yl)-1,3-diazinan-2-one typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate. This reaction proceeds under mild conditions and leads to the formation of the desired diazinane ring . Another method involves the oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines using molecular oxygen under visible light .

Industrial Production Methods: While specific industrial production methods for 1-(Prop-2-yn-1-yl)-1,3-diazinan-2-one are not well-documented, the general approach would involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(Prop-2-yn-1-yl)-1,3-diazinan-2-one undergoes various chemical reactions, including:

Oxidation: Visible-light-induced oxidative formylation with molecular oxygen.

Cyclocondensation: Reaction with phenyl isothiocyanate to form benzimidazole derivatives.

Common Reagents and Conditions:

Oxidation: Molecular oxygen, visible light.

Cyclocondensation: Phenyl isothiocyanate, mild conditions.

Major Products:

Oxidation: Formamides.

Cyclocondensation: Benzimidazole-2-thiones.

Scientific Research Applications

1-(Prop-2-yn-1-yl)-1,3-diazinan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Prop-2-yn-1-yl)-1,3-diazinan-2-one involves its interaction with molecular targets through its reactive functional groups. For instance, in oxidative formylation reactions, the compound acts as a photosensitizer, generating singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways . These reactive oxygen species then facilitate the formation of formamides.

Comparison with Similar Compounds

Core Structural Variations

The 1,3-diazinan-2-one scaffold is modified by substituents that influence reactivity, solubility, and biological activity. Key analogs include:

Key Observations :

- Ring Size: Expanding to a seven-membered ring (azepanone) increases ring strain and alters reactivity compared to six-membered diazinanones .

- Substituents: Propargyl groups enhance click chemistry utility, while acetamido or aryl groups (e.g., 4-aminophenyl) improve solubility or bioactivity .

- Pharmacological Potential: Letaxaban demonstrates how complex substituents on the 1,3-diazinan-2-one core can yield bioactive molecules .

ADMET Profile :

- Lipinski’s Rule : 1-(Prop-2-yn-1-yl)-1,3-diazinan-2-one (MW 138.17) complies with Lipinski’s parameters (MW <500, logP <5), suggesting favorable bioavailability compared to bulkier analogs like Letaxaban (MW 519.98) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.